molecular formula C9H9ClN2O B412964 5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 53439-90-0

5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B412964
CAS No.: 53439-90-0
M. Wt: 196.63g/mol
InChI Key: FCYDPVMOBHGVPW-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with molecular targets and pathways in biological systems. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Biological Activity

5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

Molecular Formula : C10H9ClN2O
Molecular Weight : 208.64 g/mol
CAS Number : 2034-23-3

The compound features a benzimidazole core, which is known for its pharmacological versatility. The presence of chlorine and methyl groups contributes to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated potent activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Mycobacterium smegmatis3.9 µg/mL
Candida albicans3.9 µg/mL

These findings suggest that the compound may inhibit biofilm formation and kill cells in mature biofilms, indicating potential use in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, compounds similar to this compound have been documented to inhibit the activity of kinases involved in cell proliferation . The mechanism of action often involves:

  • Inhibition of c-MET Kinase : This receptor tyrosine kinase is implicated in various cancers. Compounds that target c-MET have shown promise in reducing tumor growth .

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and affecting downstream signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of benzimidazole derivatives:

  • Antimicrobial Study : A series of benzimidazole compounds were synthesized and screened for antimicrobial efficacy against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed a correlation between structural modifications and enhanced activity .
  • Anticancer Evaluation : Research demonstrated that certain benzimidazole derivatives could significantly inhibit the growth of non-small cell lung cancer (NSCLC) cells through apoptosis induction .

Properties

IUPAC Name

5-chloro-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYDPVMOBHGVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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